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molecular formula C12H13N B8296431 4-Methyl-2-phenyl-4-pentenenitril

4-Methyl-2-phenyl-4-pentenenitril

Cat. No. B8296431
M. Wt: 171.24 g/mol
InChI Key: GQFRLTAMOZSGLP-UHFFFAOYSA-N
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Patent
US04968667

Procedure details

To a mixed solution of 1,580 g (13.5 mol) of phenylacetonitrile, 11.3 g (5.0 mmol) of triethylbenzylammonium chloride, and 1,200 ml of 50% aqueous sodium hydroxide was added dropwise 410 g (4.5 mol) of methallyl chloride over 2 hours, while vigorously stirring and maintaining the temperature at 20°-30° C. After the addition, the mixture was stirred at the same temperature for one hour. 1,700 ml of water was added to the reaction mixture and the mixture was separated into an organic layer and a water layer. The organic layer was washed twice with 300 ml of saturated brine, once with 50 ml of 10% hydrochloric acid, and further twice with 100 ml of saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated from the organic layer. The residue was distilled under reduced pressure to obtain 670 g (3.9 mol) of the target Compound (IV) at a yield of 87% for the feed methallyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
410 g
Type
reactant
Reaction Step Two
Quantity
11.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:12](Cl)[C:13](=[CH2:15])[CH3:14]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[CH3:14][C:13](=[CH2:12])[CH2:15][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]#[N:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Two
Name
Quantity
13.5 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
410 g
Type
reactant
Smiles
C(C(C)=C)Cl
Name
Quantity
11.3 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 20°-30° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was separated into an organic layer
WASH
Type
WASH
Details
The organic layer was washed twice with 300 ml of saturated brine, once with 50 ml of 10% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
further twice with 100 ml of saturated brine, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the organic layer
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C#N)C1=CC=CC=C1)=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.9 mol
AMOUNT: MASS 670 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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